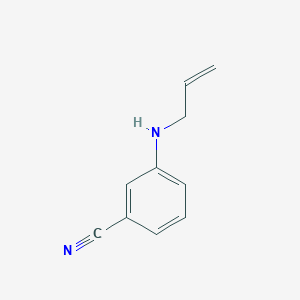
2-(2-Phenyloxiran-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenyloxiran-2-yl)pyridine is an organic compound that features both a pyridine ring and a phenyl group attached to an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyloxiran-2-yl)pyridine typically involves the reaction of 2-(2-pyridyl)ethanol with a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the oxirane ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing reaction parameters such as temperature, solvent, and concentration of reagents.
化学反応の分析
Types of Reactions: 2-(2-Phenyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Phenyloxiran-2-yl)pyridine has a wide range of applications in scientific research:
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-Phenyloxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential as an inhibitor in enzymatic reactions and its therapeutic properties . The pyridine and phenyl groups also contribute to its binding affinity and specificity for certain molecular targets.
類似化合物との比較
2-(2-Pyridyl)quinoxaline: Shares the pyridine ring but differs in the additional quinoxaline structure.
2-(2-Pyridyl)imidazole: Contains a pyridine ring and an imidazole ring, offering different reactivity and applications.
2-(2-Pyridyl)benzimidazole: Combines a pyridine ring with a benzimidazole structure, used in various medicinal applications.
Uniqueness: 2-(2-Phenyloxiran-2-yl)pyridine is unique due to the presence of both a pyridine ring and a phenyl group attached to an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in chemistry, biology, and industry.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-(2-phenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-6-11(7-3-1)13(10-15-13)12-8-4-5-9-14-12/h1-9H,10H2 |
InChIキー |
IZUNFZVAIPSPIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B8554527.png)
![N-[(R)-Tetrahydro-2,5-dioxofuran-3-yl]acetamide](/img/structure/B8554534.png)


![3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde](/img/structure/B8554554.png)
![Methyl 4-[[2-(Phenylmethyl)benzoyl]amino]benzoate](/img/structure/B8554563.png)


![5-Amino-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B8554586.png)

![4-[(8-Phenyloctyl)amino]benzoic acid](/img/structure/B8554593.png)
